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Compound of Interest

Compound Name: 2-(2-Chloro-6-nitrophenyl)ethanol

Cat. No.: B025548

This technical guide provides an in-depth analysis of the spectroscopic data for the compound
2-(2-Chloro-6-nitrophenyl)ethanol, a valuable intermediate in organic synthesis. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical research, offering a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of 2-(2-
Chloro-6-nitrophenyl)ethanol

2-(2-Chloro-6-nitrophenyl)ethanol, with the chemical formula CsHsCINOs and a molecular
weight of 201.61 g/mol , is a solid, often appearing as a yellow to pale yellow substance.[1] Its
molecular structure, featuring a substituted aromatic ring with a chloro and a nitro group, as
well as a primary alcohol functional group, makes it a versatile building block in the synthesis of
more complex molecules. Accurate structural elucidation and confirmation are paramount for its
application in further chemical transformations. Spectroscopic techniques are the cornerstone
of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement
and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that
provides detailed information about the carbon-hydrogen framework of a molecule.
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Experimental Protocol: NMR Data Acquisition

A sample of 2-(2-Chloro-6-nitrophenyl)ethanol is dissolved in a deuterated solvent, typically
chloroform-d (CDCls), containing a small amount of tetramethylsilane (TMS) as an internal
standard. Both *H and 3C NMR spectra are recorded on a high-resolution NMR spectrometer.

Figure 1: Workflow for NMR Data Acquisition and Processing.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum provides information on the number of different types of protons and
their neighboring environments.

Chemical Shift (d)

Multiplicity Integration Assignment
ppm
] Aromatic protons (Ar-
~7.8-7.4 Multiplet 3H
H)
Methylene protons (-
~3.9 Triplet 2H Y P (
CH2-OH)
_ Methylene protons
~3.2 Triplet 2H
(Ar-CHz-)
~2.0 Singlet (broad) 1H Hydroxyl proton (-OH)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and concentration.

Interpretation:

e Aromatic Protons (Ar-H): The signals in the downfield region (~7.4-7.8 ppm) are
characteristic of protons attached to the aromatic ring. The electron-withdrawing effects of
the chloro and nitro groups deshield these protons, causing them to resonate at a lower field.
The multiplet pattern arises from the spin-spin coupling between the adjacent aromatic
protons.
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o Methylene Protons (-CH2-OH and Ar-CHz-): The two triplet signals correspond to the two
methylene groups of the ethanol side chain. The protons on the carbon adjacent to the
hydroxyl group (-CH2-OH) are deshielded by the electronegative oxygen atom and appear at
a lower field (~3.9 ppm) compared to the methylene protons attached to the aromatic ring
(Ar-CHz-) at ~3.2 ppm. The triplet splitting pattern indicates that each methylene group is
adjacent to another methylene group.

e Hydroxyl Proton (-OH): The broad singlet at around 2.0 ppm is characteristic of the hydroxyl
proton. Its chemical shift can be variable and the peak is often broad due to chemical
exchange and hydrogen bonding.

13C NMR Spectral Data and Interpretation

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the
molecule. For 2-(2-Chloro-6-nitrophenyl)ethanol, eight distinct carbon signals are expected.

Chemical Shift (d) ppm Assignment
~148 C-NO2

~135 C-ClI

~132 Ar-C (quaternary)
~130, ~128, ~125 Ar-CH

~60 -CH2-OH

~38 Ar-CHz-

Note: These are predicted chemical shifts and can vary.

Interpretation:

e Aromatic Carbons: The signals in the range of ~125-148 ppm correspond to the six carbons
of the benzene ring. The carbons directly attached to the electron-withdrawing nitro (C-NO2)
and chloro (C-Cl) groups are significantly deshielded and appear at the lowest fields (~148
and ~135 ppm, respectively). The other aromatic carbons, including the quaternary carbon
attached to the ethanol side chain, resonate in the typical aromatic region.
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 Aliphatic Carbons: The carbon of the methylene group attached to the hydroxyl group (-CHz-
OH) is deshielded by the oxygen and appears around 60 ppm. The other methylene carbon
(Ar-CHz2-) is found further upfield at approximately 38 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

The IR spectrum of 2-(2-Chloro-6-nitrophenyl)ethanol is typically obtained using the KBr
(potassium bromide) pellet method or as a thin film. The sample is scanned over the mid-
infrared range (typically 4000-400 cm~1).

Figure 2: Workflow for IR Data Acquisition using the KBr Pellet Method.

IR Spectral Data and Interpretation

The IR spectrum of 2-(2-Chloro-6-nitrophenyl)ethanol is expected to show the following
characteristic absorption bands:

Wavenumber (cm™?) Vibrational Mode Functional Group
~3300 (broad) O-H stretch Alcohol (-OH)
~3100-3000 C-H stretch Aromatic
~2950-2850 C-H stretch Aliphatic (-CH2)
~1520 N-O asymmetric stretch Nitro (-NOz2)
~1350 N-O symmetric stretch Nitro (-NOz2)
~1600, ~1470 C=C stretch Aromatic ring
~1050 C-O stretch Primary alcohol
~750 C-Cl stretch Chloro group
Interpretation:
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e O-H Stretch: A strong, broad absorption band around 3300 cm~! is a clear indication of the
hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding.

o C-H Stretches: Absorptions for aromatic C-H stretches appear just above 3000 cm~1, while
aliphatic C-H stretches from the methylene groups are observed just below 3000 cm~1.

e Nitro Group Stretches: Two strong absorption bands are characteristic of the nitro group: an
asymmetric stretch around 1520 cm~t and a symmetric stretch around 1350 cm~1.

e Aromatic C=C Stretches: Peaks in the 1600-1470 cm~1 region are typical for carbon-carbon
double bond stretching vibrations within the aromatic ring.

e C-O Stretch: The absorption around 1050 cm~1 corresponds to the C-O stretching vibration
of the primary alcohol.

e C-CI Stretch: A band in the fingerprint region, around 750 cm~1, is indicative of the C-CI
stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its structure.

Experimental Protocol: MS Data Acquisition

The mass spectrum is typically obtained using an electron ionization (El) source coupled with a
mass analyzer. The sample is introduced into the ion source, where it is vaporized and
bombarded with a high-energy electron beam.

Figure 3: Workflow for Mass Spectrometry Data Acquisition.

Mass Spectral Data and Interpretation

The mass spectrum of 2-(2-Chloro-6-nitrophenyl)ethanol would be expected to show a
molecular ion peak and several characteristic fragment ions.
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m/z (mass-to-charge ratio) Proposed Fragment Interpretation
Molecular ion (M*+) peak with
201/203 [CsHsCINOs]* , _ _
isotopic pattern for chlorine
166 [M-CIl+ Loss of a chlorine atom
155 [M - NO2]* Loss of a nitro group

- 2 I‘I

Interpretation:

e Molecular lon Peak (M*): The molecular ion peak should appear at m/z 201, corresponding
to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes
(3°Cl and 3’Cl in an approximate 3:1 ratio), an M+2 peak at m/z 203 with about one-third the
intensity of the M* peak is expected, confirming the presence of one chlorine atom.

o Key Fragment lons: Common fragmentation pathways for this molecule would involve the
loss of the substituents. The loss of a chlorine atom would result in a fragment at m/z 166.
The loss of the nitro group is also a common fragmentation for nitroaromatic compounds,
leading to a peak at m/z 155. Alpha-cleavage of the ethanol side chain could lead to the loss
of a CH20H radical, resulting in a fragment at m/z 171.

Conclusion

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous
structural confirmation of 2-(2-Chloro-6-nitrophenyl)ethanol. The *H and *3C NMR spectra
elucidate the carbon-hydrogen framework, the IR spectrum identifies the key functional groups
(hydroxyl, nitro, and chloro), and the mass spectrum confirms the molecular weight and
provides characteristic fragmentation patterns. This detailed spectroscopic guide serves as a
valuable resource for scientists utilizing this compound in their research and development
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-(2-Chloro-6-nitrophenyl)ethanol| CAS 102493-68-5 [benchchem.com]

 To cite this document: BenchChem. [Spectroscopic Data of 2-(2-Chloro-6-
nitrophenyl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025548#2-2-chloro-6-nitrophenyl-ethanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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